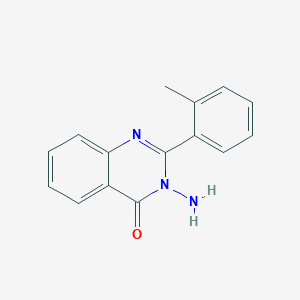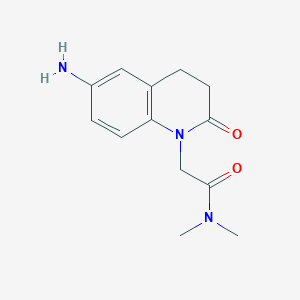
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C11H20F2N2O2 and a molecular weight of 250.29 g/mol . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The reaction conditions often include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate: This compound has a similar structure but differs in the ring system, which can affect its chemical properties and applications.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another similar compound with different functional groups that influence its reactivity and use.
Eigenschaften
Molekularformel |
C11H20F2N2O2 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
tert-butyl N-[1-(1,3-difluoropropan-2-yl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)14-8-6-15(7-8)9(4-12)5-13/h8-9H,4-7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
BZYQGZKXMPUNJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(CF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
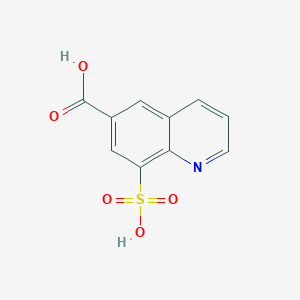

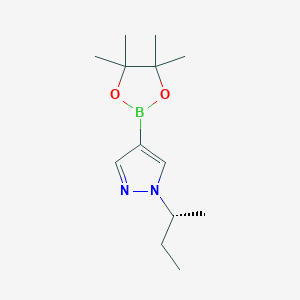
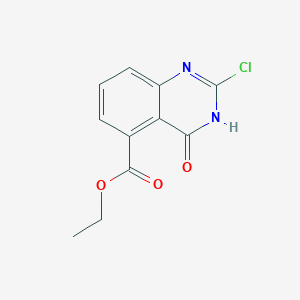


![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
